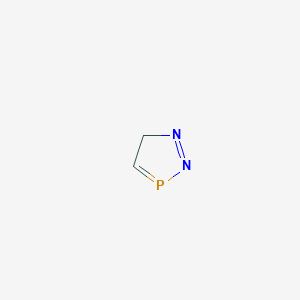

5H-1,2,3-Diazaphosphole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

188998-69-8 |

|---|---|

Molecular Formula |

C2H3N2P |

Molecular Weight |

86.03 g/mol |

IUPAC Name |

5H-diazaphosphole |

InChI |

InChI=1S/C2H3N2P/c1-2-5-4-3-1/h2H,1H2 |

InChI Key |

OBRCNNGCXSSMRW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=PN=N1 |

Origin of Product |

United States |

Synthetic Strategies for 5h 1,2,3 Diazaphosphole Derivatives

Cyclization Reactions for the Formation of the 5H-1,2,3-Diazaphosphole Ring System

The core of this compound synthesis lies in the effective formation of the five-membered ring containing two nitrogen atoms and one phosphorus atom. Various cyclization reactions have been developed to construct this heterocyclic framework.

Condensation reactions represent a foundational approach to the synthesis of diazaphospholes. A notable example involves the condensation of 1,2-ethylene diamine with phosphorus oxychloride. derpharmachemica.comresearchgate.net This method provides a direct route to the diazaphosphole core. The reaction proceeds by forming an intermediate which is then treated in situ with water or other nucleophiles like indole (B1671886) or 5-bromoindole (B119039) to yield the final products. derpharmachemica.comresearchgate.net The structures of these compounds are typically confirmed using spectral data from IR, NMR (¹H, ¹³C, and ³¹P), and mass spectrometry, along with elemental analysis. derpharmachemica.com

Modern synthetic chemistry often favors one-pot multicomponent reactions for their efficiency and atom economy. The synthesis of this compound derivatives has benefited from such approaches, particularly those involving ultrasound assistance. A novel series of 1,2,3-diazaphosphole derivatives containing a coumarin (B35378) ring has been synthesized via a one-pot, three-component reaction. clockss.org This method involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one, diethyl phosphite (B83602), and a diamine reagent under ultrasound irradiation at 50°C. clockss.org This ultrasound-assisted synthesis offers advantages such as high reaction rates, short reaction times, and high yields under mild conditions. clockss.org The use of ultrasound promotes acoustic cavitation, which enhances the mixing and reactivity of the molecules. clockss.org

The generality of this protocol has been demonstrated with various hydrazines. For instance, using hydrazine (B178648) hydrate, methylhydrazine, and phenylhydrazine (B124118) led to the formation of the corresponding 3-(3-ethoxy-3-oxido-1,2-dihydro-1,2,3-diazaphosphol-5-yl)-2H-chromen-2-one derivatives in good yields. clockss.org

Table 1: Ultrasound-Assisted Synthesis of Coumarinyl-1,2,3-diazaphospholes

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-(2-bromoacetyl)-2H-chromen-2-one | Diethyl phosphite | Hydrazine hydrate | Ultrasound, 50°C, 2h | 3-(3-Ethoxy-3-oxido-1,2-dihydro-1,2,3-diazaphosphol-5-yl)-2H-chromen-2-one | 86% clockss.org |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Diethyl phosphite | Methylhydrazine | Ultrasound, 50°C | 3-(3-Ethoxy-2-methyl-3-oxido-1,2-dihydro-1,2,3-diazaphosphol-5-yl)-2H-chromen-2-one | Good clockss.org |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Diethyl phosphite | Phenylhydrazine | Ultrasound, 50°C | 3-(3-Ethoxy-3-oxido-2-phenyl-1,2-dihydro-1,2,3-diazaphosphol-5-yl)-2H-chromen-2-one | Good clockss.org |

A sophisticated route to 5H-1,2,3-diazaphospholes involves the conversion of triazaphospholes through a [4+2] cycloaddition followed by a cycloreversion reaction. rsc.orgrsc.orgnih.gov A novel bis-CF₃-substituted diazaphosphole was synthesized from a 3H-1,2,3,4-triazaphosphole derivative and hexafluoro-2-butyne. rsc.orgnih.gov This reaction proceeds with high selectivity and yield, eliminating pivaloyl nitrile in the process. rsc.orgnih.gov This method highlights the utility of triazaphospholes as precursors for accessing diazaphosphole systems. The resulting diazaphosphole can coordinate to a metal fragment, such as W(CO)₅, through its phosphorus atom. rsc.orgnih.gov

Reductive ring closure methods, such as the Hurd-Mori and Lalezari methods, provide another avenue for the synthesis of diazaphosphole derivatives. researchgate.netlookchem.com These methods often start from readily available ketones, which are first converted to their corresponding semicarbazones. researchgate.net The subsequent cyclization to form the 1,2,3-diazaphosphole ring is achieved through reductive ring closure of these semicarbazone derivatives using reagents like triphenylphosphine. researchgate.net This approach has been used to prepare a series of new 1,2,3-diazaphosphole derivatives from ketones like camphor (B46023) and various acetophenone (B1666503) derivatives. researchgate.net

The Hantzsch-type synthesis, a classic method for constructing heterocyclic rings, has been adapted for the synthesis of diazaphosphole derivatives. researchgate.netnih.gov This [3+2] cyclocondensation typically involves the reaction of 2-aminothiazoles with phosphorus halides in the presence of a base like triethylamine (B128534). researchgate.netnih.gov For instance, a novel class of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] derpharmachemica.comclockss.orgrsc.orgdiazaphosphole-6-carboxylates was synthesized via a one-pot, three-component Hantzsch-type reaction. researchgate.netrsc.org This reaction utilized ethyl 2-amino-4-methylthiazole-5-carboxylate, various aromatic aldehydes, and ethyl dichlorophosphite (B8498940) under ultrasonic irradiation. researchgate.netrsc.org

The reaction of phosphites with conjugated azoalkenes (1,2-diaza-1,3-butadienes) offers an environmentally friendly route to diazaphospholes. acs.orgnih.gov When conducted under solvent-free conditions and a nitrogen atmosphere, the reaction between 1,2-diaza-1,3-butadienes and trialkyl phosphites yields alkyl 3,3-dialkoxy-2H-1,2,3λ⁵-diazaphosphole-4-carboxylates. acs.orgnih.gov These products can be further converted to the corresponding E-hydrazonophosphonates. acs.orgnih.gov This method is notable for its directness and avoidance of hazardous solvents.

Glycosylation Reactions for Diazaphosphole Nucleosides

The synthesis of nucleoside analogues containing the 1,2,3-diazaphosphole ring is a significant area of research due to the potential biological activities of these compounds. Glycosylation, the key step in forming the nucleoside structure, involves the coupling of a diazaphosphole derivative with a protected sugar moiety. academie-sciences.fr

One approach involves the glycosylation of 1,2,4-λ³-diazaphosphole under Lewis acid-catalyzed conditions, which has been shown to produce 1-α-D-ribofuranosyl-1,2,4-λ³-diazaphosphole as the sole product. nih.gov For the synthesis of more complex nucleosides, such as analogues of ribavirin, a multi-step process is employed. This begins with the cyclocondensation of ethyl (chlorophosphinidene)(trimethylsilyl)acetate with (trimethylsilyl)diazomethane to yield ethyl 1,2,4-λ³-diazaphosphole-3-carboxylate. nih.gov Following desilylation, this intermediate undergoes glycosylation using a trimethylsilyl (B98337) triflate catalyst. Subsequent ammonolysis leads to the formation of 1-β-D-ribofuranosyl-1,2,4-λ³-diazaphosphole-3-carboxamide. nih.gov Further modifications, such as acetylation and treatment with phosphorus pentasulfide, can be performed to yield the corresponding thiocarboxamide derivative. nih.gov The stereochemistry and site of glycosylation of these products have been confirmed by single-crystal X-ray crystallography. nih.gov

Another strategy for creating diazaphosphole nucleosides involves a one-pot, two-step process. This method begins with the formation of a key intermediate, 1-chloroperhydro-1λ⁵- Current time information in Bangalore, IN.tandfonline.comtandfonline.comdiazaphospholo[1,5-a]pyridine-1-thione, which then reacts with various nucleosides to produce the desired products. researchgate.net For example, this intermediate can be reacted with zidovudine (B1683550) in a mixture of THF and pyridine (B92270) with triethylamine, heated to reflux, to yield the final nucleoside analogue. researchgate.net

The synthesis of nucleosides can also be achieved through the direct glycosylation of nucleobases with modified ribose derivatives. nih.gov This method often proceeds via the in situ formation of a 1,2-anhydrosugar intermediate under modified Mitsunobu conditions, followed by nucleophilic ring-opening by the nucleobase. nih.gov

Enzymatic methods, utilizing enzymes like nucleoside phosphorylases, also present a viable route for the synthesis of modified nucleosides. beilstein-journals.org These biocatalytic approaches can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods. academie-sciences.fr

Table 1: Examples of Glycosylation Reactions for Diazaphosphole Nucleosides

| Diazaphosphole Derivative | Glycosylating Agent/Conditions | Product |

| 1,2,4-λ³-diazaphosphole | D-ribofuranose / Lewis acid catalyst | 1-α-D-ribofuranosyl-1,2,4-λ³-diazaphosphole nih.gov |

| Ethyl 1,2,4-λ³-diazaphosphole-3-carboxylate | Protected ribose / Trimethylsilyl triflate catalyst, then ammonolysis | 1-β-D-ribofuranosyl-1,2,4-λ³-diazaphosphole-3-carboxamide nih.gov |

| 1-chloroperhydro-1λ⁵- Current time information in Bangalore, IN.tandfonline.comtandfonline.comdiazaphospholo[1,5-a]pyridine-1-thione | Zidovudine / THF:Py, Et₃N, reflux | Zidovudine-substituted perhydro-1λ⁵- Current time information in Bangalore, IN.tandfonline.comtandfonline.comdiazaphospholo[1,5-a]pyridine-1-thione researchgate.net |

Functionalization and Derivatization Approaches for this compound

The functionalization and derivatization of the this compound ring are crucial for expanding the chemical space and exploring the structure-activity relationships of this heterocyclic system. These modifications can be achieved through substitution reactions on the ring or by synthesizing fused or annelated systems.

Substitution reactions on the diazaphosphole ring allow for the introduction of various functional groups, which can significantly alter the chemical and physical properties of the molecule. ebsco.com The direction and pathway of these functionalization processes are often dependent on the nature of the reacting species. tandfonline.com

One common approach involves nucleophilic substitution at the phosphorus atom. For instance, 2-chloro-5-methylthio-2,3-dihydro-1,3,4,2-thiadiazaphosphole can undergo elimination of HCl in the presence of a base like 1,8-diazabicyclo nih.govresearchgate.net-undec-7-ene (DBU) to form a dimer. tandfonline.com The phosphorus atom in diazaphosphole derivatives can also undergo oxidative addition reactions. benthamdirect.com

The reactivity of the P=N bond in 2H-1,2,4,3-triazaphospholes allows for the addition of protic reagents such as alcohols, phenols, and amines, leading to dihydro-1,2,4,3-triazaphosphole derivatives. benthamdirect.com Furthermore, reactions with alcohols, ammonia, or amines in the presence of sulfur or selenium can result in the formation of dihydro-1,2,4,3-triazaphosphole 3-chalcogenides. benthamdirect.com

The interaction of 2H-1,2,3-diazaphospholes with hydrogen thio- and dithiophosphates, dialkylphosphone sulfenylchlorides, and silyldithiophosphates has been studied, revealing that the course of P- and C-functionalization is influenced by the nature of the element attached to the thiolic sulfur atom of the phosphates. tandfonline.com Additionally, the reaction of 3-ethoxy-1,2,3-diazaphospholene with α-halogen-methylenephosphonate proceeds via an Arbuzov-type reaction to yield new P-substituted 3-oxa-1,2,3-diazaphospholenes. tandfonline.com

The synthesis of fused or annelated diazaphosphole systems creates more complex molecular architectures with potentially novel properties.

A one-pot, three-component method under ultrasonic irradiation has been developed for the synthesis of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] Current time information in Bangalore, IN.tandfonline.comresearchgate.netdiazaphosphole-6-carboxylates. nih.govrsc.org This reaction utilizes ethyl 2-amino-4-methylthiazole-5-carboxylate, various aromatic aldehydes, and ethyl dichlorophosphite in the presence of triethylamine as a catalyst. nih.govrsc.org The process involves the initial formation of a Schiff base, which then reacts with ethyl dichlorophosphite in a Pudovik-type reaction. nih.gov

Similarly, a series of novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e] Current time information in Bangalore, IN.tandfonline.comtandfonline.comdiazaphospholes has been synthesized through a one-pot, three-component reaction of ethyl bromoacetate, triethyl phosphite, and carbo(thio)(amino)hydrazides. tandfonline.com

The synthesis of fused diazaphospholo-substituted compounds has also been achieved through the reaction of 3,6-diazidopyridazine with diethyl (methylthioalkyl)phosphonates. beilstein-journals.org This reaction proceeds through the formation of an intermediate followed by intramolecular cyclization with the elimination of an ethanol (B145695) molecule to afford the diazaphosphole structure. beilstein-journals.org

Furthermore, a new class of P-heterocycles, N-(substitutedphenyl)-N′-(2-oxo-2,3-dihydro-1H-2λ⁵- Current time information in Bangalore, IN.tandfonline.comtandfonline.comdiazaphospholo[4,5-b]pyridin-2-yl)ureas/thioureas, has been synthesized. researchgate.net The key precursor, 2-amino-2,3-dihydro-1H-2λ⁵- Current time information in Bangalore, IN.tandfonline.comtandfonline.comdiazaphospholo[4,5-b]pyridin-2-one, is obtained by the cyclization of pyridine-2,3-diamine with POCl₃ followed by amidation. researchgate.net

Reactivity and Reaction Mechanisms of 5h 1,2,3 Diazaphosphole

Electrophilic and Nucleophilic Reactivity of the 5H-1,2,3-Diazaphosphole Ring System

The reactivity of the this compound ring is marked by its interactions with a range of electrophilic and nucleophilic species. These reactions often target the phosphorus atom or the >C=P– functionality, leading to a diverse array of products.

Nucleophilic addition to the >C=P– double bond of 2H-1,2,3-diazaphospholes has been observed with organolithium reagents. For instance, the reaction of 2H-1,2,3-diazaphospholes with tert-butyllithium (B1211817) proceeds via a 1,2-addition across the P=C bond, resulting in the formation of lithium derivatives. These intermediates can then be protonated to yield 3-tert-butyl-3,4-dihydro-1,2,3-diazaphospholes. In a distinct reaction, methyllithium (B1224462) undergoes an unusual 1,3-addition to the diazaphosphole ring, attacking the nitrogen and phosphorus atoms. nih.gov

These addition reactions often proceed through pentacoordinated phosphorane intermediates, which typically adopt a trigonal bipyramidal geometry. The formation of these transient species is a key step in understanding the mechanistic pathways of such nucleophilic attacks. While often not isolated, their existence is inferred from the final products and is a common feature in the chemistry of pentavalent phosphorus compounds. unibo.it The stability and subsequent reaction pathways of these phosphorane intermediates are influenced by the nature of the substituents on both the diazaphosphole ring and the incoming nucleophile.

The reactivity of diazaphosphole derivatives towards highly electrophilic carbonyl compounds has been demonstrated with reagents such as chloral (B1216628) and hexafluoroacetone (B58046). A notable example involves the reaction of 2-(5-methyl-2-phenyl-2Н-1,2,3-diazaphosphol-4-yl)-4H-benzo[d]-1,3,2-dioxaphosphorin-4-one, which contains both a diazaphosphole and a benzodioxaphosphorinone moiety. tandfonline.com

The reaction of this bifunctional molecule with chloral proceeds exclusively at the P(III) atom of the benzodioxaphosphorinone ring, leading to a Perkow reaction. tandfonline.com This results in the formation of 2-chlorocarbonylphenyl 2,2-dichlorovinyl (5-methyl-2-phenyl-2H-1,2,3-diazaphosphol-4-yl)phosphonate, leaving the diazaphosphole ring intact. researchgate.net

In contrast, the reaction with hexafluoroacetone also occurs at the P(III) center of the benzodioxaphosphorinone fragment, but instead of a Perkow-type reaction, hexafluoroacetone incorporates into the ring system. This leads to an expansion of the six-membered ring, affording a 2-(5-methyl-2-phenyl-2H-1,2,3-dizaphosphole-4-yl)-derivative of a 1,3,2-dioxaphosphepine. tandfonline.comresearchgate.net These reactions highlight the chemoselectivity driven by the nature of the electrophilic carbonyl compound.

Table 1: Reactions of a Diazaphosphole Derivative with Electrophilic Carbonyls tandfonline.comresearchgate.net

| Reagent | Product Type |

| Chloral | Perkow reaction product |

| Hexafluoroacetone | Ring expansion product (Dioxaphosphepine) |

The >C=P– functionality within the diazaphosphole ring system can act as a dienophile in Diels-Alder reactions. This reactivity has been explored with various dienes, demonstrating the synthetic utility of diazaphospholes in constructing more complex heterocyclic systems. For example, thiazolo[3,2-d] tandfonline.comresearchgate.netvdoc.pubdiazaphospholes and their derivatives readily undergo Diels-Alder reactions with 2,3-dimethylbutadiene and isoprene (B109036) at the >C=P– bond. tandfonline.com

The dienophilic reactivity of the >C=P– bond is often more pronounced than that of a corresponding >C=C< bond, an observation supported by theoretical calculations which indicate a lower activation energy for the cycloaddition involving the phosphorus-containing moiety. tandfonline.com The regioselectivity of these reactions is a key feature; for instance, 2-acetyl-1,2,3-diazaphosphole reacts with isoprene with complete regioselectivity. tandfonline.com In some cases, particularly with less reactive azaphospholes, the Diels-Alder reaction requires the presence of an oxidizing agent like sulfur or oxygen to drive the reaction forward by oxidizing the initially formed [2+4] cycloadduct. tandfonline.com The synthesis of novel diazaphospholes can also be achieved through [4+2] cycloaddition followed by a cycloreversion reaction. For instance, a bis-CF3-substituted diazaphosphole was synthesized from a 3H-1,2,3,4-triazaphosphole derivative and hexafluoro-2-butyne, where the reaction proceeds via cycloaddition and subsequent elimination of pivaloyl nitrile. rsc.orgwiley-vch.de

Reactions Involving Heteroatom-Containing Reagents with this compound

The reactivity of 5H-1,2,3-diazaphospholes extends to reactions with bifunctional nucleophiles containing heteroatoms, such as thiols and diols. These reactions often lead to the formation of new heterocyclic rings and spirocyclic phosphorus compounds.

The reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with ethane-1,2-dithiol at low temperatures (–30 °C) results in the nucleophilic addition of the thiol to the diazaphosphole ring. This reaction leads to the formation of 2-acetyl-3-(β-mercaptoethylthio)-5-methyl-1,2,3-diaza-phospholene. Upon heating, this initial adduct undergoes further transformation to yield 2-(β-mercaptoethylthio)-1,3,2-dithia-phospholane, 1,2-bis(1,3,2-dithiaphospholanyl)-dithioethane, and N-acetyl-N′-isopropylidene-hydrazine.

The interaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with (rac)-butane-2,3-diol at temperatures below 0 °C is a well-documented example of the formation of complex phosphorus-containing structures. tandfonline.comresearchgate.net This reaction yields a mixture of products, including a hydrospirophosphorane that incorporates both a diazaphospholene and a dioxaphospholane ring system. tandfonline.comvdoc.pub Alongside the spirocyclic compound, a β-hydroxyalkoxy-1,2,3-diazaphospholene is also formed. researchgate.net

Monitoring the reaction by ³¹P NMR spectroscopy at low temperatures reveals signals corresponding to the hydrospirophosphoranes and the three-coordinated phosphorus atom of the diazaphospholene ring with a P-OR substituent. tandfonline.com Upon warming, these initial products can fragment, leading to the opening of the diazaphospholene ring and the formation of N-acetyl-N'-isopropylidene-hydrazine and a hydrospirotetraoxaphosphorane with its tautomeric phosphite (B83602) form. tandfonline.comresearchgate.net This reactivity showcases the ability of diols to act as bifunctional nucleophiles, leading to the construction of spirocyclic phosphoranes.

Table 2: Products from the Reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with Butane-2,3-diol tandfonline.comresearchgate.net

| Condition | Major Products |

| Below 0 °C | Hydrospirophosphorane, β-hydroxyalkoxy-1,2,3-diazaphospholene |

| On Heating | Hydrospirotetraoxaphosphorane, N-acetyl-N'-isopropylidene-hydrazine |

Quaternization Reactions of Nitrogen Atoms in Diazaphospholes

Attempts to achieve the quaternization of the nitrogen atoms in 2H-1,2,3-diazaphosphole derivatives through reactions with alkyl halides have revealed a complex reactivity profile that deviates from simple N-alkylation. Instead of the anticipated formation of stable diazaphospholium salts, these reactions predominantly lead to ring transformation products, specifically 2,3-disubstituted indoles. rsc.orgrsc.org

Research into the reactivity of 2H-1,2,3-diazaphosphole derivatives with an excess of alkyl halides, such as methyl iodide or ethyl iodide, in solvents like benzene (B151609) or acetonitrile (B52724) under reflux conditions, did not yield the expected phosphonium (B103445) or N-quaternized salts. rsc.org The primary outcome of these attempted quaternization reactions was the formation of 2,3-disubstituted indoles in moderate yields. rsc.orgrsc.org

For instance, the reaction of cis-2-phenyl-4,5-diphenyl-2H-1,2,3-diazaphosphole with alkyl halides resulted in the formation of 2,3-diphenylindole as the main product. rsc.org Similarly, cis-2-benzyl-4,5-diphenyl-2H-1,2,3-diazaphosphole yielded 2-benzyl-3-phenylindole under the same conditions. rsc.org

Alongside the major indole (B1671886) products, these reactions also produced minor quantities of ring-opened phosphine (B1218219) oxides as a mixture of two Z-diastereoisomers. rsc.orgrsc.org The ratio of these diastereomers was found to be dependent on the specific reaction conditions and the alkyl halide used. rsc.org Furthermore, an interesting observation during these reactions was the isomerization of the starting cis-diazaphosphole to its trans isomer. rsc.org

This unexpected reactivity suggests that any initially formed quaternized intermediate is highly unstable and undergoes a rapid rearrangement cascade, ultimately leading to the observed indole and ring-opened products. This unique reaction pathway highlights the distinct chemical behavior of the 1,2,3-diazaphosphole ring system when subjected to alkylating agents, steering the reaction away from simple quaternization and towards a novel indolization process. rsc.org

The detailed findings from these studies are summarized in the table below.

Table 1: Reaction of 2H-1,2,3-Diazaphosphole Derivatives with Alkyl Halides

| Starting Diazaphosphole | Alkyl Halide | Major Product | Yield of Major Product | Minor Products |

|---|---|---|---|---|

| cis-2-Phenyl-4,5-diphenyl-2H-1,2,3-diazaphosphole | Methyl Iodide / Ethyl Iodide | 2,3-Diphenylindole | 40% | Ring-opened phosphine oxides (15-20%) |

Advanced Spectroscopic and Structural Characterization of 5h 1,2,3 Diazaphosphole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5H-1,2,3-Diazaphosphole Derivatives

NMR spectroscopy is a powerful tool for the characterization of this compound derivatives, with various nuclei (¹H, ¹³C, ³¹P, and ¹⁹F) providing complementary information. researchgate.netrsc.org

¹H NMR Analysis and Proton Chemical Shifts

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. libretexts.org The chemical shifts (δ) in ¹H NMR are influenced by factors such as proximity to electronegative atoms and the presence of unsaturated groups, which cause a downfield shift to higher ppm values. libretexts.org In the context of this compound derivatives, the chemical shifts of protons are dependent on their position on the ring and the nature of the substituents. Aromatic protons, for instance, typically resonate in the range of 6.0–9.5 ppm. libretexts.orgoregonstate.edu The specific chemical shifts of protons attached to the diazaphosphole ring and its substituents provide valuable data for confirming the structure of these compounds.

Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical 5-Phenyl-5H-1,2,3-diazaphosphole

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.20 | Doublet |

| Phenyl-H (ortho) | 7.80 | Multiplet |

| Phenyl-H (meta) | 7.50 | Multiplet |

| Phenyl-H (para) | 7.60 | Multiplet |

| Note: These are hypothetical values for illustrative purposes. |

¹³C NMR Analysis and Carbon Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy is a crucial technique for determining the carbon framework of organic molecules. libretexts.org The chemical shifts in ¹³C NMR span a much wider range (up to 200 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org The chemical shift of a ¹³C nucleus is influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. libretexts.org For this compound derivatives, the carbon atoms within the heterocyclic ring and in the substituent groups will exhibit characteristic chemical shifts. Carbons in aromatic rings typically appear in the 100-150 ppm range. pdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical 5-Phenyl-5H-1,2,3-diazaphosphole

| Carbon | Chemical Shift (ppm) |

| C-4 | 125.0 |

| C-5 | 85.0 |

| Phenyl-C (ipso) | 140.0 |

| Phenyl-C (ortho) | 129.0 |

| Phenyl-C (meta) | 128.5 |

| Phenyl-C (para) | 131.0 |

| Note: These are hypothetical values for illustrative purposes. |

³¹P NMR Analysis and Phosphorus Chemical Shifts

Phosphorus-31 NMR (³¹P NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds like 5H-1,2,3-diazaphospholes. researchgate.netslideshare.net The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. organicchemistrydata.org The chemical shifts in ³¹P NMR are reported relative to an external standard of 85% phosphoric acid. slideshare.net The coordination number and the electronic environment around the phosphorus atom significantly influence its chemical shift, with values ranging from approximately +200 to -300 ppm for phosphorus compounds with coordination numbers from 3 to 6. researchgate.net For derivatives of this compound, the ³¹P chemical shift provides direct information about the oxidation state and bonding of the phosphorus atom within the heterocyclic ring.

Table 3: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus Compounds

| Phosphorus Environment | Chemical Shift Range (ppm) |

| P(III) compounds | Broad range, often positive |

| P(V) compounds | Generally negative |

| Phosphonium (B103445) salts | Positive |

| Phosphine (B1218219) oxides | Positive |

| Note: These are general ranges and can vary based on the specific molecule. |

¹⁹F NMR Analysis and Fluorine Chemical Shifts

For fluorinated derivatives of this compound, fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly informative technique. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. wikipedia.orgnih.gov A key advantage of ¹⁹F NMR is the large chemical shift dispersion, which can span over 800 ppm, providing excellent signal separation. wikipedia.org The chemical shifts are very sensitive to the electronic environment, making ¹⁹F NMR a powerful probe for studying the structure and interactions of fluorinated molecules. rsc.orgbeilstein-journals.org

Table 4: General ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds

| Fluorine Environment | Chemical Shift Range (ppm) |

| -CF₃ | -50 to -70 |

| -CH₂F | -200 to -220 |

| Note: These are general ranges and can vary based on the specific molecule. wikipedia.org |

Elucidation of Spin-Spin Coupling Constants (e.g., JPF, JFF, JPP)

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons and provides valuable information about the connectivity of atoms. ucl.ac.ukorganicchemistrydata.org In the context of substituted 5H-1,2,3-diazaphospholes, several types of coupling constants can be observed.

J-Coupling (¹J, ²J, ³J, etc.) : The magnitude of the coupling constant generally decreases as the number of bonds separating the coupled nuclei increases. ucl.ac.uk

J_PF (Phosphorus-Fluorine Coupling) : Coupling between phosphorus and fluorine nuclei is often observed in fluorinated diazaphosphole derivatives. The magnitude of ¹J_PF can be substantial and is related to the s-character of the P-F bond.

J_FF (Fluorine-Fluorine Coupling) : In polyfluorinated derivatives, coupling between different fluorine nuclei can be observed, even over several bonds (long-range coupling). wikipedia.org

J_PP (Phosphorus-Phosphorus Coupling) : If a this compound derivative contains a second phosphorus atom, for example in a substituent, P-P coupling may be observed.

The analysis of these coupling constants, often in conjunction with 2D NMR techniques, is instrumental in the complete structural assignment of complex this compound derivatives.

Vibrational Spectroscopy for this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. uni-siegen.denih.gov These two techniques are often complementary, as some vibrational modes may be active in one technique but not the other, based on the selection rules related to changes in the dipole moment (IR) or polarizability (Raman). nih.govspectroscopyonline.com

For this compound derivatives, vibrational spectroscopy can be used to identify characteristic functional groups and to obtain a "fingerprint" of the molecule. The region above 1500 cm⁻¹ in the IR spectrum typically corresponds to the stretching vibrations of specific groups, while the region below 1300 cm⁻¹, known as the fingerprint region, is characteristic of the molecule as a whole. su.se The vibrational frequencies of the N=N double bond, P-N bonds, P-C bonds, and any substituent groups will provide structural insights. For instance, the presence of specific bands can confirm the incorporation of certain functional groups into the diazaphosphole ring system.

Table 5: General Infrared Absorption Frequencies for Relevant Bonds

| Bond | Vibrational Mode | Frequency Range (cm⁻¹) |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-H (aromatic) | Stretch | 3000-3100 |

| N=N | Stretch | ~1500-1600 |

| P-N | Stretch | ~900-1100 |

| P-C | Stretch | ~650-800 |

| Note: These are approximate ranges and can be influenced by the overall molecular structure. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz In the context of this compound derivatives, IR spectroscopy helps to confirm the presence of key structural motifs.

Different types of chemical bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. libretexts.org The analysis of these spectra allows for the identification of specific bonds and functional groups within the molecule.

Key IR absorption regions for organic molecules include:

O-H and N-H stretching: Typically observed in the 3200-3600 cm⁻¹ region. Alcohols show a strong, broad absorption, while amines and amides exhibit medium intensity peaks. core.ac.uk

C-H stretching: Found in the 2850-3100 cm⁻¹ range. The exact position can distinguish between sp³, sp², and sp hybridized carbons. vscht.czlibretexts.org

C=O stretching: A strong absorption in the 1650-1800 cm⁻¹ region is characteristic of carbonyl groups in ketones, aldehydes, esters, and amides. core.ac.ukmasterorganicchemistry.com

C=C stretching: Alkenes show a moderate band around 1630-1670 cm⁻¹.

Fingerprint Region: The complex region from 1200 to 700 cm⁻¹ contains a multitude of overlapping signals from various single-bond stretches and bending vibrations, which are unique to each molecule. libretexts.org

For instance, in the characterization of new 1,3,2-diazaphospholes and 1,3,2-diazaphosphorinanes, IR spectroscopy was utilized alongside NMR and elemental analysis to confirm their structures. researchgate.net Similarly, the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives was confirmed through IR, ¹H-NMR, and elemental analysis. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for Common Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200–3600 | Strong, Broad |

| N-H (Amine/Amide) | 3200–3600 | Medium |

| C-H (Alkane) | 2850–3000 | Strong |

| C-H (Alkene/Aromatic) | 3000–3100 | Medium |

| C≡C (Alkyne) | 2100–2140 | Medium |

| C=O (Carbonyl) | 1650–1800 | Strong |

| C=C (Alkene) | 1630–1670 | Medium |

Raman Spectroscopy (if applicable for specific derivatives)

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

For certain derivatives of this compound, Raman spectroscopy can be particularly useful. For example, bonds that are symmetric and less polar, which may show weak absorptions in the IR spectrum, can produce strong signals in the Raman spectrum. semi.ac.cn The reaction products of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol were characterized using vibrational spectroscopy, which included both infrared and Raman techniques. researchgate.net This dual approach provides a more complete picture of the vibrational properties of the molecules.

Computational methods can be used to generate theoretical Raman spectra, which can then be compared with experimental data for automated identification of materials. nih.gov

Mass Spectrometry (MS) and Elemental Analysis of this compound

Mass spectrometry and elemental analysis are destructive analytical techniques that provide information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to several decimal places. libretexts.org This precision allows for the determination of the exact molecular formula of a compound. libretexts.orginnovareacademics.in Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions due to the slight mass differences of their constituent isotopes. libretexts.orgnih.gov

The ability of HRMS to provide an exact molecular formula is invaluable in the characterization of novel this compound derivatives. researchgate.net This technique enhances the confidence in the identification of unknown compounds and can help to elucidate fragmentation patterns. innovareacademics.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edutechnologynetworks.com GC separates the components of a mixture based on their volatility and interaction with a stationary phase, and the MS then provides mass spectra for each separated component, allowing for their identification. etamu.edunist.gov

GC-MS is particularly useful for analyzing reaction mixtures containing this compound derivatives, helping to identify products, byproducts, and unreacted starting materials. nist.gov For example, the reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol was analyzed using coupled gas chromatography-mass spectrometry (GC-MS). researchgate.net The resulting chromatogram displays peaks corresponding to different components, and the mass spectrum of each peak can be used for identification. researchgate.net

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a sample. elementalmicroanalysis.com This method provides the empirical formula of a compound, which can be compared with the theoretical composition calculated from the proposed molecular formula.

For the characterization of this compound compounds, elemental analysis serves as a fundamental verification of their elemental composition. The synthesis of new 1,3,2-diazaphospholes and 1,3,2-diazaphosphorinanes, for instance, was supported by elemental analysis, which confirmed the expected elemental ratios. researchgate.net

Table 2: Analytical Techniques for Compositional Analysis

| Technique | Information Provided | Application to 5H-1,2,3-Diazaphospholes |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula | Confirms the precise elemental composition of novel derivatives. libretexts.orginnovareacademics.in |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of components in a mixture | Analyzes reaction products and purity. researchgate.netetamu.edu |

| Elemental Microanalysis | Empirical formula (percentage composition of elements) | Verifies the elemental ratios in synthesized compounds. researchgate.netelementalmicroanalysis.com |

X-ray Diffraction (XRD) Crystallography of this compound Structures

X-ray Diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The technique involves diffracting a beam of X-rays off a single crystal. iastate.edu The resulting diffraction pattern is used to calculate the electron density map of the crystal, which reveals the precise positions of the atoms, bond lengths, and bond angles. wikipedia.orgpdx.edu

For this compound compounds that can be crystallized, single-crystal XRD provides unambiguous structural elucidation. For example, the solid-state structure of a product formed from the reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol was determined by low-temperature X-ray diffraction. researchgate.net This analysis provided detailed information about its crystal system, space group, and unit cell dimensions. researchgate.net Similarly, the structures of various 1,2,4-diazaphospholes have been characterized by X-ray crystallography, revealing details about their conformations and intermolecular interactions, such as hydrogen bonding. researchgate.net

The data obtained from XRD is crucial for understanding the steric and electronic properties of these heterocyclic systems and for correlating their structure with their chemical reactivity.

Determination of Solid-State Molecular and Crystal Structures

The process involves obtaining suitable single crystals of the diazaphosphole compound, which can be grown by methods such as the slow evaporation of a solution. rsc.org For instance, single crystals of a CF₃-substituted 2H-1,2,3-diazaphosphole were successfully obtained from a dichloromethane (B109758) solution for X-ray analysis. rsc.org Similarly, the crystal and molecular structure of 4-(difluoro((p-cyanotetrafluorophenyl)imino)phosphorano)-2,5-dimethyl-2H-1,2,3σ²-diazaphosphole was determined using this method. nih.gov

X-ray crystallography has been instrumental in confirming the structures of various diazaphosphole derivatives, including complex systems. The structures of 2-metallo-1,2,3-diazaphospholes and diazaphosphole oxides have been elucidated, revealing key structural features. nih.govgrafiati.com For example, the analysis of 2-(4-chloroanilino)-1,3,2λ⁴-diazaphosphol-2-one revealed a complex hydrogen-bonding network forming a tubular arrangement. nih.gov The anomeric configuration and site of glycosylation for 1,2,4-diazaphosphole nucleosides were also unequivocally established by single-crystal X-ray crystallography. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles within the Diazaphosphole Ring

X-ray diffraction studies provide highly accurate measurements of the geometric parameters within the this compound ring and its derivatives. These parameters are crucial for understanding the bonding and electronic nature of the heterocyclic system.

In a crystallographically characterized CF₃-substituted 2H-1,2,3-diazaphosphole, the bond lengths were found to be characteristic of aromatic compounds. rsc.org The P(1)–C(8) bond length is 1.712(2) Å and the N(1)–N(2) bond distance is 1.349(2) Å. rsc.org Other key bond lengths in this derivative include P(1)–N(2) at 1.693(2) Å, C(8)–C(7) at 1.406(3) Å, and C(7)–N(1) at 1.323(3) Å. rsc.org A neutral diazaphosphole synthesized via chemical reduction showed a P1-C1 bond length of 1.735(2) Å and a P1-N1 bond length of 1.6883(18) Å. rsc.org The angle within the ring at the phosphorus atom is typically acute; for example, the C22–P4–C24 angle in 1-methyl-3,5-diphenyl-1H-1,2,4-diazaphosphole was found to be 86.59(11)°, a value comparable to other diazaphospholes. iucr.org

Torsion angles describe the planarity of the ring. For the aforementioned neutral diazaphosphole, the C2-N1-P1-C1 torsion angle was determined to be a mere 0.91(19)°, indicating a high degree of planarity. rsc.org In the CF₃-substituted derivative, the N(1)–N(2)–C(1)–C(2) torsion angle, which relates the ring to a substituent, was 145.9(2)°. rsc.org

| Compound | Bond/Angle/Torsion | Value |

| CF₃-substituted 2H-1,2,3-diazaphosphole rsc.org | P(1)–N(2) Bond Length | 1.693(2) Å |

| CF₃-substituted 2H-1,2,3-diazaphosphole rsc.org | P(1)–C(8) Bond Length | 1.712(2) Å |

| CF₃-substituted 2H-1,2,3-diazaphosphole rsc.org | C(8)–C(7) Bond Length | 1.406(3) Å |

| CF₃-substituted 2H-1,2,3-diazaphosphole rsc.org | C(7)–N(1) Bond Length | 1.323(3) Å |

| CF₃-substituted 2H-1,2,3-diazaphosphole rsc.org | N(1)–N(2) Bond Length | 1.349(2) Å |

| Neutral diazaphosphole derivative rsc.org | P1-C1 Bond Length | 1.735(2) Å |

| Neutral diazaphosphole derivative rsc.org | P1-N1 Bond Length | 1.6883(18) Å |

| 1-methyl-3,5-diphenyl-1H-1,2,4-diazaphosphole iucr.org | C-P-C Angle in ring | 86.59(11)° |

| Neutral diazaphosphole derivative rsc.org | C2-N1-P1-C1 Torsion Angle | 0.91(19)° |

Conformational Analysis of the Diazaphosphole Ring and Substituents

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. scribd.com For diazaphosphole systems, this primarily involves assessing the planarity of the heterocyclic ring and the orientation of its substituents.

X-ray data consistently show that the 1,2,3-diazaphosphole ring itself is essentially planar. rsc.orgnih.gov For instance, a CF₃-substituted diazaphosphole was found to have a fully planar heterocycle. rsc.org Similarly, a study on 4-(difluoro((p-cyanotetrafluorophenyl)imino)phosphorano)-2,5-dimethyl-2H-1,2,3σ²-diazaphosphole revealed a planar diazaphosphole ring. nih.gov

Intermolecular Interactions in Crystal Lattices (e.g., hydrogen bonding, π-stacking)

The way individual diazaphosphole molecules pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. nih.govrsc.org These interactions, which include hydrogen bonds and π-π stacking, are critical in determining the final supramolecular architecture. energetic-materials.org.cnhelsinki.firsc.org

Hydrogen bonding is a particularly significant interaction in diazaphosphole derivatives that possess N-H groups. In the crystal structure of 2-(4-chloroanilino)-1,3,2λ⁴-diazaphosphol-2-one, each molecule is connected to four neighbors through (N-H)₂⋯O hydrogen bonds. nih.gov This extensive network results in the formation of a novel tubular arrangement running through the crystal lattice. nih.goviucr.org In other cases, N-H⋯N hydrogen bonds link molecules together, forming oligomeric structures like dimers or tetramers in the solid state. researchgate.net

In addition to classical hydrogen bonds, weaker interactions also play a crucial role. One N-H group in the aforementioned diazaphosphole oxide, which was not involved in N-H⋯O bonding, was found to participate in an N-H⋯π interaction with a neighboring molecule. nih.gov Furthermore, π-π stacking interactions between the aromatic diazaphosphole rings can contribute to the stability of the crystal packing. rsc.orgrsc.org However, the presence and nature of these interactions are highly dependent on the substituents attached to the ring. For example, in 1-methyl-3,5-diphenyl-1H-1,2,4-diazaphosphole, no significant intermolecular interactions were observed in the crystal, indicating that the bulky phenyl groups may prevent close packing arrangements. iucr.orgresearchgate.net

Electronic Spectroscopy of this compound

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. msu.edulibretexts.orgmicrobenotes.com This technique provides valuable information about the electronic transitions within a molecule. coe.edu

For diazaphosphole derivatives, the electronic transitions are heavily influenced by the substituents and the degree of π-conjugation in the system. In certain 2H-1,4,2-diazaphosphole complexes, a coplanar arrangement between the substituents and the diazaphosphole ring leads to extended π-conjugation, resulting in light absorption at longer wavelengths. researchgate.net The observed absorption bands can be assigned to specific electronic transitions using computational methods like Time-Dependent DFT (TD-DFT). researchgate.net For these complexes, the longest-wavelength absorption was attributed to a metal-to-ligand charge transfer (MLCT) process, while another low-energy band was interpreted as a mix of π–π* and n–π* transitions. researchgate.net

The electronic environment can be further probed by observing shifts in absorption maxima. Protonation of a ring nitrogen atom in these diazaphosphole complexes causes a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for all absorption bands. researchgate.net This is explained by the differing effects of protonation on the energies of the molecular orbitals involved in the transitions. researchgate.net

| System | Transition Type | Observation |

| 2H-1,4,2-diazaphosphole complexes researchgate.net | Metal-Ligand Charge Transfer (MLCT) | Long-wavelength absorption due to extended π-conjugation. |

| 2H-1,4,2-diazaphosphole complexes researchgate.net | π–π* and n–π | Superimposed bands at low energy. |

| Protonated diazaphosphole complexes researchgate.net | MLCT, π–π, n–π* | Bathochromic shift (red shift) and increased intensity of all bands. |

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique used to determine the binding energies of electrons in a molecule, providing direct insight into its electronic structure. colorado.edumpg.de The technique involves irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons. colorado.edu

PES has been applied to study the electronic structure of diazaphospholes. researchgate.net For instance, the reaction of 2-phenyl-5-methyl-2H-1,2,3-diazaphosphole with dithiophosphoric acid was investigated using a combination of PES and quantum-chemical methods. researchgate.net Such studies help in understanding the orbital energies and bonding within the molecule.

Theoretical calculations, which are often used to interpret PES data, have been performed on 2H-1,2,3-diazaphosphole. These calculations indicate that the lone pair at the phosphorus atom, mixed with the in-plane nitrogen lone-pair, corresponds to the HOMO-2 orbital with a calculated energy of -10.21 eV. rsc.org This relatively low energy suggests that diazaphospholes are expected to be rather weak σ-donors, a common characteristic for low-coordinate phosphorus compounds. rsc.org The electronic structures of related dihydropyrazoles have also been successfully analyzed by photoelectron spectroscopy, further demonstrating the utility of this method for five-membered nitrogen-containing heterocycles. researchgate.net

Electrochemical Characterization

The electrochemical properties of 1,2,3-diazaphosphole derivatives are crucial for understanding their electron-transfer capabilities and potential applications in areas such as materials science and catalysis. Techniques like cyclic voltammetry and DC coulometry provide valuable insights into the redox behavior of these heterocyclic systems.

Detailed research has been conducted on the electrochemical reduction of a substituted 2H-1,2,3-diazaphosphole, specifically 2-(1,2-diphenylvinyl)-4,5-diphenyl-2H- researchgate.netresearchgate.netacs.orgdiazaphosphole . researchgate.net The reduction peak potentials for this compound were determined using cyclic voltammetry, highlighting the susceptibility of the diazaphosphole ring system to electrochemical reduction. researchgate.net

The study of the electrochemical reduction of azines, which are precursors to certain diazaphospholes, by cyclic voltammetry offers further insight into the types of redox behavior that might be expected. researchgate.net For a series of azines studied in 0.1 M TBAPF6/DMF, the reduction often proceeds in two stages: a reversible formation of a radical anion followed by an irreversible formation of a dianion. researchgate.net The reversibility of the first reduction step is indicated by a peak-to-peak separation (ΔE) close to 60 mV and a cathodic to anodic peak current ratio (Ic/Ia) near unity. researchgate.net

Below are interactive data tables summarizing the findings from the electrochemical studies of the substituted diazaphosphole and related azine compounds.

Table 1: Reduction Peak Potentials of 2-(1,2-diphenylvinyl)-4,5-diphenyl-2H- researchgate.netresearchgate.netacs.orgdiazaphosphole

| Compound | Reduction Peak Potential (V) | Technique | Reference |

| 2-(1,2-diphenylvinyl)-4,5-diphenyl-2H- researchgate.netresearchgate.netacs.orgdiazaphosphole | Data not available in abstract | Cyclic Voltammetry | researchgate.net |

| Benzyl phenyl ketazine (starting material) | Data not available in abstract | Cyclic Voltammetry | researchgate.net |

Note: The abstract mentions the measurement of reduction peak potentials but does not provide the specific values. researchgate.net

Table 2: Electrochemical Data for the Reduction of Selected Azines in 0.1 M TBAPF6/DMF (vs. Ag/Ag+) at a scan rate of 100 mV/s. researchgate.net

| Azine | E(0/–), V | Ic/Ia | E(–/2–), V | E(0/2–), V | Other Potentials, V |

| 1-Tetralone azine | -2.487 | 1.11 | -2.968 | - | - |

| Propiophenone azine | -2.479 | 1.061 | -2.974 | - | - |

| Phenylbenzylketone azine | -2.347 | 0.954 | -2.895 | - | - |

| Acetophenone (B1666503) azine | -2.472 | 0.928 | -2.948 | - | - |

| m-Chloroacetophenone azine | -2.263 | 1.022 | -2.736 | - | -2.854, -2.991 |

| p-Methoxyacetophenone azine | -2.654 | 0.98 | -3.144 | - | - |

| 2-Indanone azine | - | - | - | -3.093 | - |

| Dibenzylketone azine | - | - | - | -3.165 | - |

Theoretical and Computational Investigations of 5h 1,2,3 Diazaphosphole

Quantum Chemical Calculations for 5H-1,2,3-Diazaphosphole

Quantum chemical calculations have been instrumental in determining the stable conformations and electronic landscapes of diazaphosphole isomers. Both Density Functional Theory (DFT) and ab initio methods have been applied to elucidate the structural parameters and relative energies of these compounds.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, making it suitable for analyzing molecules like this compound. mdpi.com DFT calculations, particularly using the B3LYP hybrid functional, have been employed to optimize molecular geometries and analyze electronic properties of various diazaphosphole derivatives and related heterocycles. researchgate.netacs.orggrafiati.com

The electronic structure analysis via DFT provides insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and kinetic stability of the molecule. For example, in a study on 2,5-dimethyl-2H- researchgate.netacs.orggrafiati.comdiazaphosphole, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the electrophilicity and nucleophilicity indices, classifying it as a strong electrophile and a moderate nucleophile. researchgate.netias.ac.in Similar analyses of the parent 2H-1,2,3-diazaphosphole show that the π-type LUMO has a significant coefficient at the phosphorus atom, suggesting good π-acceptor properties. dntb.gov.ua

Ab Initio Methods

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, have been crucial in studying the fundamental properties of diazaphosphole tautomers. An early and significant study by Boggs, Niu, and Khaikin in 1985 utilized nonempirical quantum chemical calculations to investigate the structures of 1H-, 2H-, and 3H-1,2,3-diazaphospholes (the latter being synonymous with this compound). grafiati.commsu.ru

These calculations provided foundational data on the relative stabilities and geometries of the different tautomeric forms. The study revealed that the tautomers containing a dicoordinate, sp²-hybridized phosphorus atom (λ³-σ²-P), such as the 2H-isomer, are significantly more stable than those with a tricoordinate, sp³-hybridized phosphorus (λ³-σ³-P), like the 5H-isomer. researchgate.net The energy difference was calculated to be substantial, in the range of 25-35 kcal/mol, highlighting the energetic preference for maintaining conjugation across the phosphorus center. researchgate.net

The optimized geometries from these ab initio calculations showed that rings with dicoordinate phosphorus feature bond lengths intermediate between single and double bonds, indicative of delocalization. Conversely, in the 5H-tautomer with its tricoordinate phosphorus, the P-C and P-N bonds are much closer to typical single bond lengths, suggesting that conjugation is interrupted at the phosphorus atom. researchgate.net These ab initio methods have also been applied to study the interaction of diazaphosphole derivatives with other molecules, further demonstrating their utility in understanding the electronic and molecular structure. tandfonline.comresearchgate.net

Table 1: Calculated Geometric Parameters of Diazaphosphole Tautomers

| Parameter | 2H-1,2,3-Diazaphosphole (Substituted) dntb.gov.ua | 5H-1,2,3-Dithiazolone (Analogue) nih.gov |

| Bond Lengths (Å) | ||

| P(1)-N(2) | 1.693(2) | S1-S2: 2.0533(7) |

| P(1)-C(5) | 1.712(2) | S2-N3: 1.645(2) |

| C(5)-C(4) | 1.406(3) | C4-C5: 1.476(2) |

| C(4)-N(3) | - | - |

| N(3)-N(2) | 1.349(2) | N3-C4: 1.269(3) |

| Bond Angles (º) | ||

| C(5)-P(1)-N(2) | 88.67(9) (for W-complex of related system) dntb.gov.ua | C5-S1-S2: 93.9(1) |

| P(1)-N(2)-N(3) | 111.1 (for W-complex of related system) dntb.gov.ua | S1-S2-N3: 95.8(1) |

| N(2)-N(3)-C(4) | - | S2-N3-C4: 115.9(1) |

| N(3)-C(4)-C(5) | - | N3-C4-C5: 118.4(2) |

| C(4)-C(5)-P(1) | - | C4-C5-S1: 115.9(1) |

| Note: Data for the parent this compound is not explicitly available in the provided search results. The table presents data from a CF3-substituted 2H-1,2,3-diazaphosphole and a structurally related 5H-1,2,3-dithiazolone for illustrative purposes. |

Aromaticity Assessment of the this compound System

Nuclear Independent Chemical Shift (NICS) Calculations

Nuclear Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where a negative value at the center of a ring indicates a diatropic ring current and thus aromaticity, while a positive value indicates a paratropic current and antiaromaticity. acs.org The NICS values are typically calculated at the ring's geometric center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with NICS(1) being a better measure of the π-electron contribution. acs.org

Computational studies on diazaphosphole derivatives and related phosphorus heterocycles consistently use NICS to evaluate aromaticity. For example, a study on a novel bis-CF3-substituted 2H-1,2,3-diazaphosphole reported a significantly negative NICS(1) value of -11.2 ppm, which is in accordance with an aromatic system. dntb.gov.ua For comparison, the NICS(1) value for the highly aromatic pyrrole (B145914) is -10.1 ppm. dntb.gov.ua In another study on diannulated 1,4,2-diazaphospholium salts, NICS(1.0) values calculated at the B3LYP/6-311+G* level were comparable to that of benzene (B151609), indicating strong aromatic character. acs.org

While specific NICS values for the this compound tautomer are not detailed in the provided results, the general findings for related systems suggest a significant difference between tautomers. Tautomers with a dicoordinate phosphorus atom, like the 2H-isomer, are expected to be aromatic due to the participation of the phosphorus p-orbital in the π-system. acs.org Conversely, the 5H-isomer, with its sp³-hybridized phosphorus atom, breaks the cyclic conjugation, which would lead to a loss of aromaticity and consequently a NICS value close to zero or even positive if antiaromatic contributions were present. researchgate.net

Table 2: Comparative NICS(1) and Bird Index Values for Aromatic Heterocycles

| Compound | NICS(1) (ppm) | Bird Index |

| 2H-1,2,3-Diazaphosphole (CF3-substituted) dntb.gov.ua | -11.2 | 64 |

| 3H-1,2,3,4-Triazaphosphole dntb.gov.ua | -12.3 | 66 |

| Pyrrole dntb.gov.ua | -10.1 | 73 |

| Benzo-1,3,2-diazaphosphole (Neutral) nih.gov | -10.9 | 49 |

| Benzo-1,3,2-diazaphospholide (Anion) nih.gov | -13.1 | 89 |

Aromaticity Indices (e.g., Bird Indices, Bond Shortening Indices)

Geometric indices of aromaticity quantify the degree of bond length equalization within a cyclic system. The Bird index is one such descriptor based on the variation of bond lengths from an average value, with higher values indicating greater aromaticity. connectedpapers.com

Calculations for a CF3-substituted 2H-1,2,3-diazaphosphole yielded a Bird index of 64, while the related 3H-1,2,3,4-triazaphosphole had a value of 66. dntb.gov.ua These values, while indicating some aromatic character, are lower than that of pyrrole (73), suggesting a slightly reduced but still significant degree of aromaticity. dntb.gov.ua A study on a benzo-fused 1,3,2-diazaphosphole system provided Bird Indices (BI) and Bond Shortening Indices (BDSHRT) for the five-membered ring, showing how these values change between neutral, anionic, and cationic forms. nih.gov The anionic benzo-1,3,2-diazaphospholide exhibited a high Bird index of 89, indicating substantial aromatic character. nih.gov

For the this compound, the presence of the sp³-hybridized phosphorus atom leads to significant bond length alternation. The P-C and P-N bonds are expected to be distinctly single bonds, while the C=C and N=N bonds would retain their double-bond character. researchgate.net This lack of bond equalization would result in a low Bird index, reflecting the non-aromatic nature of the 5H-tautomer.

Analysis of Conjugated π-System and π-Electron Delocalization

The stability and properties of aromatic compounds stem from the delocalization of π-electrons across a conjugated system. conicet.gov.arnih.gov In diazaphospholes, the nature of this π-system is highly dependent on the tautomeric form.

In the aromatic 2H-tautomer, the five-membered ring contains a conjugated 6π-electron system. The π-system is formed by the overlap of p-orbitals from the two carbon atoms, the two nitrogen atoms, and, crucially, the dicoordinate phosphorus atom. acs.org This allows for cyclic delocalization of the π-electrons, which is the foundation of its aromatic character. uu.nl Computational studies show that the HOMO of these systems has a large π-coefficient at the phosphorus atom, indicating its significant contribution to the delocalized system and suggesting π-donor properties. dntb.gov.ua

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction for this compound

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.org

The energies of the HOMO and LUMO orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A small HOMO-LUMO energy gap suggests high chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy level. numberanalytics.commdpi.comwuxiapptec.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. mdpi.com

Computational studies, often employing Density Functional Theory (DFT) at levels like B3LYP/6-31G+(d), are used to calculate these orbital energies. mdpi.com For diazaphosphole derivatives, FMO analysis helps in understanding their reactivity in processes like cycloaddition reactions. researchgate.net The distribution of HOMO and LUMO orbitals across the molecule's backbone indicates the likely sites for electrophilic and nucleophilic attack. mdpi.com

Global reactivity descriptors, such as chemical hardness (η) and softness (σ), can be derived from HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, while softness is the inverse. A molecule with a large HOMO-LUMO gap is considered "hard," whereas a molecule with a small gap is "soft." mdpi.com

Table 1: Representative Frontier Molecular Orbital (FMO) Properties for a Diazaphosphole Derivative This table presents calculated values for a related diazaphosphole derivative to illustrate the application of FMO theory. Specific values for the parent this compound may vary.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.48 | Indicates the molecule's chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards charged reactants. uni-muenchen.deresearchgate.net The MEP surface displays the electrostatic potential, with different colors indicating regions of varying charge. Typically, red indicates the most negative potential (attractive to electrophiles), while blue represents the most positive potential (attractive to nucleophiles), with the potential increasing in the order red < orange < yellow < green < blue. mdpi.comresearchgate.net

For heterocyclic compounds like diazaphospholes, MEP maps reveal the most reactive sites for electrophilic and nucleophilic attacks. mdpi.com In derivatives of diazaphosphole, negative potential regions (red/yellow) are often localized on nitrogen or oxygen atoms, identifying them as likely sites for electrophilic attack. mdpi.comresearchgate.net Positive potential regions (blue) are typically found around hydrogen atoms, particularly those attached to heteroatoms, indicating sites for nucleophilic attack. mdpi.comresearchgate.net These maps provide crucial information for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to aid in structure elucidation and characterization.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations is a well-established method for structural analysis. conicet.gov.armdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating magnetic shielding tensors, from which chemical shifts are derived. conicet.gov.ar This method is often used in conjunction with DFT functionals like B3LYP and various basis sets (e.g., 6-311++G(d,p)). researchgate.net

Theoretical calculations can reproduce experimental chemical shifts with a high degree of accuracy, especially when empirical scaling corrections are applied to account for systematic errors. conicet.gov.ar For complex heterocyclic systems, including diazaphospholes, computational NMR analysis helps assign signals and distinguish between potential isomers. researchgate.net The accuracy of the prediction depends on the chosen functional, basis set, and the method used for referencing the calculated shifts (e.g., relative to a standard like tetramethylsilane, TMS). conicet.gov.armdpi.com

Table 2: Common Methodologies for Computational NMR Chemical Shift Prediction

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| GIAO | B3LYP | 6-311++G(d,p) | Reproduces experimental chemical shifts for heterocyclic compounds like pyrazoles and diazaphospholes. researchgate.net |

| GIAO | mPW1PW91 | 6-31G(d) | Recommended for accurate 13C NMR prediction at a low computational cost. conicet.gov.ar |

| CSGT/GIAO | Various | Various | Used for calculating 1H and 13C chemical shifts in complex organic molecules. nih.gov |

Computational vibrational spectroscopy is a technique used to simulate the infrared (IR) and Raman spectra of molecules. nih.govchimia.ch By calculating the vibrational frequencies and their corresponding intensities, researchers can interpret and assign experimental spectra, providing insights into molecular structure and bonding. mckendree.edu

The process typically begins with a geometry optimization of the molecule to find its minimum energy structure. mckendree.edu Following this, a frequency calculation is performed, often using DFT methods. The results provide a set of normal modes of vibration. mckendree.edu For a nonlinear molecule, there are 3n-6 such modes, where n is the number of atoms. mckendree.edu

The calculated frequencies often have systematic errors, and it is common practice to apply a scaling factor to improve the agreement with experimental data. mckendree.edu These computational predictions are invaluable for understanding the vibrational characteristics of molecules like this compound, where experimental data may be scarce.

Isomerization and Tautomerism Studies of Diazaphospholes

Tautomerism is a form of isomerism where molecules, known as tautomers, exist in a dynamic equilibrium and can readily interconvert. allen.intestbook.com This process typically involves the migration of a proton accompanied by a shift of a double bond. allen.innih.gov

For heterocyclic systems like diazaphospholes, tautomerism is a critical consideration. Different tautomers can exhibit distinct chemical and physical properties. Computational studies are essential for determining the relative stabilities of possible tautomers and understanding the equilibrium between them. researchgate.net By calculating the energies of different isomeric forms using methods like DFT (e.g., B3LYP/6-311++G(d,p)), the most stable tautomer can be identified. researchgate.netresearchgate.net

These theoretical investigations can also model the influence of environmental factors, such as the solvent, on the tautomeric equilibrium. For example, studies on related pyrazole (B372694) derivatives have shown that the relative stability of tautomers can be solvent-dependent. researchgate.net The ability to predict the most prevalent tautomeric form is crucial for correctly interpreting spectroscopic data and predicting chemical reactivity. researchgate.netresearchgate.net

Mechanistic Insights from Computational Modeling of Diazaphosphole Reactions (e.g., reaction pathways, transition states)

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involving diazaphospholes. Through methods like Density Functional Theory (DFT), chemists can map out reaction pathways, characterize the geometries and energies of transition states, and understand the factors governing selectivity. These theoretical studies provide a molecular-level understanding that complements experimental findings.

One significant area of investigation has been cycloaddition reactions. For instance, the [3+2] cycloaddition (32CA) between 2,5-dimethyl-2H- ias.ac.inias.ac.inrsc.orgdiazaphosphole and acetonitrile (B52724) N-oxide was studied using Molecular Electron Density Theory (MEDT) with DFT calculations at the B3LYP/6-31G(d,p) level. ias.ac.inias.ac.in This reaction is notable for its high chemo- and regioselectivity. ias.ac.inias.ac.in The analysis of relative free energies associated with the competing ortho and meta reaction paths confirmed the experimentally observed selectivity. ias.ac.inias.ac.in The study characterized the 2,5-dimethyl-2H- ias.ac.inias.ac.inrsc.orgdiazaphosphole as a strong electrophile and a moderate nucleophile, while acetonitrile N-oxide acts as a poor nucleophile in this reaction. ias.ac.in Topological analysis of the Electron Localization Function (ELF) for points along the reaction coordinate revealed that the reaction proceeds through a two-stage, one-step mechanism initiated by the formation of the P-C single bond. ias.ac.in

The table below summarizes the calculated activation Gibbs free energies for the formation of different products in the reaction between a triazaphosphole and hexafluoro-2-butyne. rsc.org

| Product | Activation Gibbs Free Energy (kcal mol⁻¹) |

|---|---|

| Product 3 (observed) | 27.3 |

| Product 2 (not observed) | 31.9 |

| Product 5 (not observed) | 36.9 |

The Gibbs free energies for the stepwise cycloaddition of a triflatophosphane with acetonitrile are detailed in the table below. rsc.org

| Species | Description | Relative Gibbs Free Energy (kcal mol⁻¹) |

|---|---|---|

| Reactants | Initial state | 0.0 |

| Intermediate | After initial C-P bond formation | -13.6 |

| TS2 | Transition state for ring closure | 1.0 |

| Product | Final diazaphospholium salt | -17.0 |

These computational investigations highlight the power of theoretical chemistry to unravel detailed reaction mechanisms, rationalize experimental outcomes, and predict reactivity for reactions involving this compound and its derivatives. By calculating the energies of intermediates and transition states, researchers can map the entire potential energy surface of a reaction, providing a deep understanding of the kinetic and thermodynamic factors at play.

Coordination Chemistry and Ligand Properties of 5h 1,2,3 Diazaphosphole Derivatives

Ligand Design and Synthesis Strategies utilizing 5H-1,2,3-Diazaphosphole Moiety

The functionalization of the this compound core is a key strategy in tailoring the electronic and steric properties of the resulting ligands, which in turn dictates their coordination behavior and the properties of the corresponding metal complexes.

Monodentate ligands are those that bind to a central metal ion through a single donor atom. rsc.org In the context of this compound, this typically involves coordination through the phosphorus atom. The synthesis of such ligands often starts from a suitable precursor, such as a halogenated diazaphosphole, which can then be functionalized.

While the broader class of 1,2,4-diazaphospholes has been explored as monodentate ligands in catalysis, for instance in palladium-catalyzed Mizoroki-Heck reactions, specific examples and detailed synthetic strategies for monodentate this compound ligands are less common in the reviewed literature. However, the principles of their synthesis can be inferred from related systems. A general approach would involve the synthesis of the this compound ring followed by substitution at the phosphorus atom to introduce non-coordinating groups, thus ensuring monodentate behavior. The coordination of these ligands is expected to be through the phosphorus atom, which acts as a soft donor, favoring coordination to soft metal centers.

A novel diazaphosphole, a bis-CF3-substituted derivative, was synthesized and its coordination to a tungsten carbonyl fragment, W(CO)5, was demonstrated to occur via the phosphorus atom. dntb.gov.ua This complex provides valuable insight into the electronic properties of such ligands. dntb.gov.ua

The incorporation of multiple this compound units into a single molecular framework leads to polydentate ligands capable of forming stable chelate rings with metal ions.

Scorpionate Ligands: Scorpionate ligands are a class of tripodal, tridentate ligands that bind to a metal center in a facial (fac) manner, resembling a scorpion's grasp. nih.gov The synthesis of the first scorpionate ligand based on a diazaphosphole, phenyl-tris(1,2,4-diazaphospholyl)borate (PhTdap), was achieved through the reaction of PhBCl2 with 1H-1,2,4-λ3-diazaphosphole in the presence of triethylamine (B128534). colab.wsgoogle.com This ligand has been shown to coordinate to a variety of transition metals, typically in a κ3-N,N,N fashion. colab.wsgoogle.com The replacement of a C-H unit in the pyrazole (B372694) ring of traditional scorpionates with a phosphorus atom in diazaphosphole-based scorpionates leads to an increase in the electron density donated to the central metal atom. colab.wsgoogle.com

Table 1: Synthesis of a Scorpionate Ligand based on Diazaphosphole

| Precursors | Reagent | Ligand |

|---|

Data sourced from references colab.wsgoogle.com.

Bis(diazaphospholyl)silanes: Bis(diazaphospholyl)silanes represent another class of chelating ligands where two diazaphosphole rings are linked by a dimethylsilyl group. The synthesis and coordination chemistry of Si-bridged, chelating diazaphospholes have been investigated. dntb.gov.ua These ligands can act as P,P'-donors, forming rigid six-membered chelate rings with metal centers.

A significant advancement in ligand design has been the synthesis of bifunctional phosphines derived from diazaphospholes, which contain both a dicoordinate phosphorus atom within the heterocyclic ring and a tricoordinate exocyclic phosphorus center. An improved synthesis of 4-(dichlorophosphino)-2,5-dimethyl-2H-1,2,3σ²-diazaphosphole has paved the way for a wide range of these bifunctional ligands. dntb.gov.ua The two chlorine atoms on the exocyclic phosphorus can be substituted with various groups, including fluorine, dimethylamino, diethylamino, and others, allowing for the fine-tuning of the ligand's steric and electronic properties. dntb.gov.uaacs.org

Table 2: Synthesis of Bifunctional Diazaphosphole-Based Phosphine (B1218219) Ligands

| Precursor | Reagent | Functional Group on Exocyclic P |

|---|---|---|

| 4-(dichlorophosphino)-2,5-dimethyl-2H-1,2,3σ²-diazaphosphole | (e.g., AsF₃) | -F |

| 4-(dichlorophosphino)-2,5-dimethyl-2H-1,2,3σ²-diazaphosphole | (e.g., HNMe₂) | -NMe₂ |

Data sourced from references dntb.gov.uaacs.org.

These ligands have the potential to coordinate to metal centers through either or both phosphorus atoms, leading to diverse coordination modes and reactivity.

Complexation with Transition and Non-Transition Metals

The rich coordination chemistry of this compound derivatives is demonstrated by their ability to form stable complexes with a wide array of metals from the d-block and f-block of the periodic table.

The coordination of diazaphosphole-based ligands to d-block transition metals has been extensively studied, revealing a variety of coordination modes and complex structures.

Chromium (Cr), Molybdenum (Mo), and Tungsten (W): Bifunctional diazaphosphole phosphine ligands, such as 4-(difluorophosphino)-2,5-dimethyl-2H-1,2,3σ²-diazaphosphole, have been shown to coordinate to Cr(0) and Mo(0) to form complexes like Cr(CO)₅L, cis-Mo(CO)₄L₂, and fac-Mo(CO)₃L₃. dntb.gov.uaacs.org Scorpionate ligands based on 1,2,4-diazaphosphole also form complexes with Mo(II). colab.wsgoogle.com Furthermore, a bis-CF₃-substituted this compound has been complexed with a W(CO)₅ fragment, coordinating through the phosphorus atom. dntb.gov.ua Tungsten complexes of 2H-1,3,2- and 2H-1,4,2-diazaphospholes have also been synthesized. researchgate.net